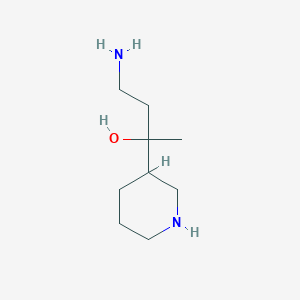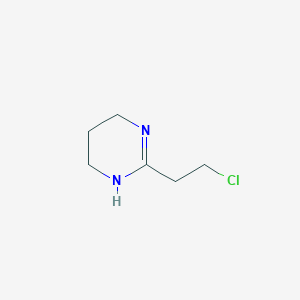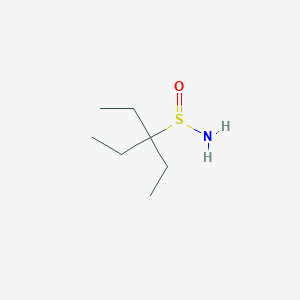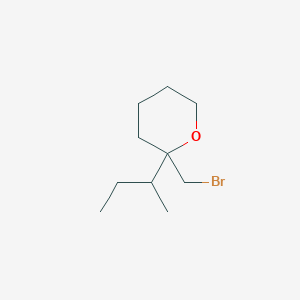![molecular formula C9H6O2S2 B13181555 [2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
[2,3'-Bithiophene]-2'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3’-Bithiophene]-2’-carboxylic acid is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond Thiophenes are five-membered aromatic rings containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophene]-2’-carboxylic acid typically involves the cross-coupling of 2-halo thiophenes. One common method is the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives. These derivatives are then converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .
Industrial Production Methods
Industrial production methods for [2,3’-Bithiophene]-2’-carboxylic acid are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3’-Bithiophene]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
[2,3’-Bithiophene]-2’-carboxylic acid has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is employed in the synthesis of luminescent materials and metal-organic frameworks.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Wirkmechanismus
The mechanism of action of [2,3’-Bithiophene]-2’-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: This isomer has the connectivity 2,2’ and is commonly used in organic electronics.
3,3’-Bithiophene: Another isomer with the connectivity 3,3’, also used in similar applications.
Uniqueness
[2,3’-Bithiophene]-2’-carboxylic acid is unique due to its specific connectivity and the presence of a carboxylic acid group, which can be further functionalized. This makes it a versatile building block for various applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C9H6O2S2 |
|---|---|
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
3-thiophen-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11) |
InChI-Schlüssel |
VMOIBPNEDPNLPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(SC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)







![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)




